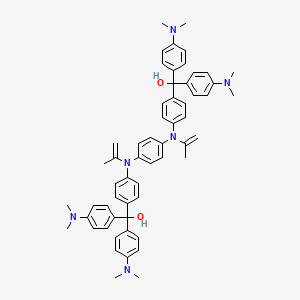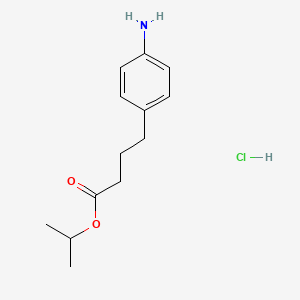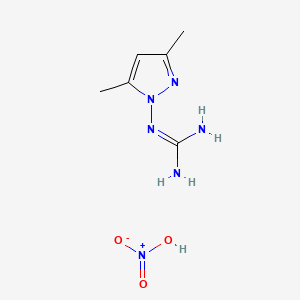
2-Naphthalenecarboxylic acid, 5,6,7,8-tetrahydro-8-hydroxy-7-(1H-imidazol-1-yl)-, monohydrochloride, cis-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Naphthalenecarboxylic acid, 5,6,7,8-tetrahydro-8-hydroxy-7-(1H-imidazol-1-yl)-, monohydrochloride, cis- is a complex organic compound with a unique structure that includes a naphthalene ring, a carboxylic acid group, and an imidazole moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenecarboxylic acid, 5,6,7,8-tetrahydro-8-hydroxy-7-(1H-imidazol-1-yl)-, monohydrochloride, cis- typically involves multiple steps, starting with the preparation of the naphthalene ring system. The introduction of the carboxylic acid group and the imidazole moiety requires specific reagents and conditions. Common synthetic routes may include:
Nitration and Reduction: Nitration of naphthalene followed by reduction to introduce amino groups.
Carboxylation: Introduction of the carboxylic acid group through carboxylation reactions.
Imidazole Formation: Formation of the imidazole ring through cyclization reactions involving appropriate precursors.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
2-Naphthalenecarboxylic acid, 5,6,7,8-tetrahydro-8-hydroxy-7-(1H-imidazol-1-yl)-, monohydrochloride, cis- can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: Reduction of the carboxylic acid group to form alcohols.
Substitution: The imidazole ring can participate in substitution reactions, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halogens (Cl2, Br2), alkyl halides (R-X).
Major Products Formed
Oxidation Products: Ketones, aldehydes.
Reduction Products: Alcohols.
Substitution Products: Halogenated or alkylated derivatives.
Wissenschaftliche Forschungsanwendungen
2-Naphthalenecarboxylic acid, 5,6,7,8-tetrahydro-8-hydroxy-7-(1H-imidazol-1-yl)-, monohydrochloride, cis- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Naphthalenecarboxylic acid, 5,6,7,8-tetrahydro-8-hydroxy-7-(1H-imidazol-1-yl)-, monohydrochloride, cis- involves its interaction with specific molecular targets and pathways. The imidazole ring may interact with enzymes or receptors, modulating their activity. The compound’s structure allows it to participate in various biochemical processes, potentially leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Naphthalenecarboxylic acid derivatives: Compounds with similar naphthalene ring systems and carboxylic acid groups.
Imidazole-containing compounds: Molecules that include the imidazole ring, such as histidine and its derivatives.
Uniqueness
The uniqueness of 2-Naphthalenecarboxylic acid, 5,6,7,8-tetrahydro-8-hydroxy-7-(1H-imidazol-1-yl)-, monohydrochloride, cis- lies in its specific combination of functional groups and its cis-configuration, which may confer distinct chemical and biological properties compared to other similar compounds.
Eigenschaften
CAS-Nummer |
136208-82-7 |
|---|---|
Molekularformel |
C14H15ClN2O3 |
Molekulargewicht |
294.73 g/mol |
IUPAC-Name |
(8R)-8-hydroxy-7-imidazol-1-yl-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C14H14N2O3.ClH/c17-13-11-7-10(14(18)19)2-1-9(11)3-4-12(13)16-6-5-15-8-16;/h1-2,5-8,12-13,17H,3-4H2,(H,18,19);1H/t12?,13-;/m1./s1 |
InChI-Schlüssel |
MIOBQZOJAFKCES-MGWDBEAMSA-N |
Isomerische SMILES |
C1CC2=C(C=C(C=C2)C(=O)O)[C@H](C1N3C=CN=C3)O.Cl |
Kanonische SMILES |
C1CC2=C(C=C(C=C2)C(=O)O)C(C1N3C=CN=C3)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















